Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O3 It is a derivative of pyrazine, characterized by the presence of amino and hydroxyl groups on the pyrazine ring
Mechanism of Action
Mode of Action
It’s known that the compound has free amino groups in position 3 on the pyrazine ring .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-amino-5-hydroxypyrazine-2-carboxylate are currently unknown. More research is required to elucidate the compound’s effects on cellular pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
It’s known that the compound has antimicrobial activity, indicating it may interact with microbial cells in some way .
Action Environment
It’s known that the compound is a solid and is soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate typically involves the reaction of 3-amino-5-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as column chromatography, may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of 3-amino-5-oxo-pyrazine-2-carboxylate.
Reduction: Formation of 3-amino-5-hydroxy-pyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl 3-hydroxypyrazine-2-carboxylate
- Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate
- 3-amino-5-hydroxypyrazine-2-carboxamide
Comparison: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of synthetic and biological applications .
Properties
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKXBXGBDQLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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